Metabolic Stability: Superior Resistance to In Vivo Reduction
The Δ1 double bond in ADD confers a distinct metabolic advantage over androstenedione (AD). In human studies, the Δ1,4-dien-3-one group of ADD remained unchanged in about 40% of urinary metabolites, whereas AD undergoes extensive metabolism, with only approx. 2% remaining unchanged in some cell preparations [1][2].
| Evidence Dimension | Percentage of Unchanged Parent Scaffold in Excreted Metabolites |
|---|---|
| Target Compound Data | ~40% (Δ1,4-dien-3-one group unchanged in human urinary metabolites) |
| Comparator Or Baseline | Androst-4-ene-3,17-dione (AD): approx. 2% unchanged in Leydig cell preparations |
| Quantified Difference | ~20-fold higher retention of the intact steroid nucleus |
| Conditions | Human in vivo study (ADD) vs. Boar Leydig cell in vitro preparation (AD) |
Why This Matters
This metabolic resilience is critical for applications requiring sustained presence of the parent scaffold, such as in prohormone research or as a stable biotransformation intermediate.
- [1] Gardi, R., & Galletti, F. (1971). Metabolism of 1-dehydroand rostanes in man: I. Metabolism of 17β-hydroxyandrosta-1, 4-dien-3-one, 17β-cyclopent-1'-enyloxyandrosta-1, 4-dien-3-one (quinbolone) and androsta-1, 4-diene-3, 17-dione. Steroids, 18(1), 39-50. View Source
- [2] Carreau, S., et al. (2022). Metabolism of androstenedione by Sertoli cell enriched preparations and purified leydig cells from boar testes in relation to estrogen formation. Academia.edu. View Source
